molecular formula C17H18N2O4S B2619059 4-(benzenesulfonyl)-N-butyl-2-(furan-2-yl)-1,3-oxazol-5-amine CAS No. 823829-28-3

4-(benzenesulfonyl)-N-butyl-2-(furan-2-yl)-1,3-oxazol-5-amine

Cat. No.: B2619059
CAS No.: 823829-28-3
M. Wt: 346.4
InChI Key: JUWHHZIOPOVNDL-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-butyl-2-(furan-2-yl)-1,3-oxazol-5-amine is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-butyl-2-(furan-2-yl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and oxazole rings, followed by the introduction of the benzenesulfonyl and butyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as the use of green chemistry principles, can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-butyl-2-(furan-2-yl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

4-(benzenesulfonyl)-N-butyl-2-(furan-2-yl)-1,3-oxazol-5-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of polymers or advanced materials.

Mechanism of Action

The mechanism by which 4-(benzenesulfonyl)-N-butyl-2-(furan-2-yl)-1,3-oxazol-5-amine exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(benzenesulfonyl)-N-butyl-2-(furan-2-yl)-1,3-oxazol-5-amine include other sulfonyl-substituted heterocycles and aromatic amines. Examples include:

  • 4-(benzenesulfonyl)-N-butyl-2-(thiazol-2-yl)-1,3-oxazol-5-amine
  • 4-(benzenesulfonyl)-N-butyl-2-(pyridin-2-yl)-1,3-oxazol-5-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, as it can offer unique reactivity and interactions compared to other similar compounds.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-butyl-2-(furan-2-yl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-2-3-11-18-16-17(19-15(23-16)14-10-7-12-22-14)24(20,21)13-8-5-4-6-9-13/h4-10,12,18H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWHHZIOPOVNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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